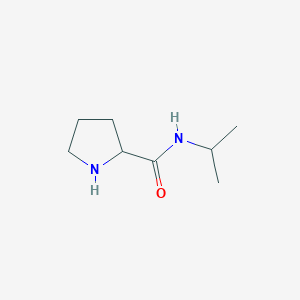

N-Isopropylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)10-8(11)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUACPLOGXSJUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropylpyrrolidine 2 Carboxamide and Its Analogues

Stereoselective Synthesis Approaches for Pyrrolidine-2-carboxamide (B126068) Scaffold

The synthesis of the pyrrolidine-2-carboxamide scaffold, the core of N-Isopropylpyrrolidine-2-carboxamide, is a critical step that dictates the stereochemistry of the final compound. The spatial orientation of substituents on the pyrrolidine (B122466) ring can significantly influence the biological profile of the molecule. nih.gov

Synthesis of Chiral Pyrrolidine-2-carboxylic Acid Precursors

A fundamental approach to synthesizing chiral pyrrolidine-2-carboxamide is through the use of chiral pyrrolidine-2-carboxylic acid precursors. Proline and its derivatives, such as 4-hydroxyproline, are commonly utilized as readily available chiral starting materials for introducing the pyrrolidine fragment. nih.gov The synthesis often involves the functionalization of this pre-existing, optically pure cyclic source. nih.gov

One strategy involves the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which can be controlled to produce specific stereoisomers. For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate (B77674) in the presence of trifluoroacetic acid can yield a pyrrolidine nucleus that is further functionalized. nih.gov

Another approach is the stereoselective synthesis starting from acyclic precursors. These methods involve cyclization reactions where the stereochemistry is controlled by chiral catalysts or auxiliaries. mdpi.com Organocatalysis has emerged as a powerful tool in this regard, with chiral pyrrolidines themselves acting as catalysts in various asymmetric transformations to produce substituted pyrrolidine derivatives. unibo.it

A notable method for creating substituted chiral pyrrolidine-2-carboxylic acid analogs involves a C(sp3)-H activation strategy. nih.gov This allows for the direct introduction of functional groups onto the pyrrolidine ring with high stereoselectivity. For example, starting from N-Boc-D-proline, an amide formation with 8-aminoquinoline (B160924) can be followed by a key C-H activation-arylation step to afford the desired substituted precursor. nih.gov

| Starting Material | Key Reaction | Product | Stereoselectivity |

| N-Boc-D-proline | C(sp3)-H activation-arylation | Arylated pyrrolidine-2-carboxylic acid precursor | High |

| Azomethine ylide and methyl acrylate | 1,3-dipolar cycloaddition | Functionalized pyrrolidine | Stereospecific |

| Acyclic amino acids | Intramolecular cyclization | Chiral pyrrolidine-2-carboxylic acid | Catalyst-dependent |

Amide Bond Formation Strategies

The formation of the amide bond between the chiral pyrrolidine-2-carboxylic acid precursor and isopropylamine (B41738) is a crucial step in the synthesis of N-Isopropylpyrrolidine-2-carboxamide. This reaction is typically facilitated by coupling reagents to activate the carboxylic acid. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate then reacts with the amine to form the amide bond. To suppress side reactions and reduce epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Other classes of coupling reagents include phosphonium (B103445) salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents react with the carboxylic acid to form active esters, which readily couple with amines. researchgate.net The choice of coupling reagent and reaction conditions is critical to ensure high yields and maintain the stereochemical integrity of the chiral center. luxembourg-bio.com

Enzymatic strategies have also been explored for amide bond formation, offering a green alternative to traditional chemical methods. nih.gov Lipases and other enzymes can catalyze the formation of amide bonds under mild conditions, often with high selectivity. nih.gov

| Coupling Reagent | Additive | Key Intermediate | Advantages |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | O-acylisourea | Readily available |

| PyBOP | None | Active ester | High yields, low epimerization |

| HBTU | DIEA (Diisopropylethylamine) | Active ester | Efficient coupling |

| Thionyl chloride | None | Acid chloride | Highly reactive |

Derivatization Strategies for N-Isopropylpyrrolidine-2-carboxamide Analogues

The development of analogues of N-Isopropylpyrrolidine-2-carboxamide is essential for exploring structure-activity relationships (SAR). nih.gov These strategies involve modifications at three key positions: the nitrogen of the pyrrolidine ring, the pyrrolidine ring system itself, and the carboxamide moiety.

N-Substitution Modifications of the Pyrrolidine Ring

Modification of the pyrrolidine ring nitrogen can significantly impact the properties of the resulting analogues. The secondary amine of the pyrrolidine scaffold provides a convenient handle for introducing a wide variety of substituents. nih.gov

N-alkylation and N-arylation are common strategies to introduce different groups onto the pyrrolidine nitrogen. These modifications can alter the basicity and nucleophilicity of the nitrogen atom, which in turn can influence the biological activity of the compound. nih.gov For example, the introduction of different aromatic rings on the pyrrolidine nitrogen has been explored to create inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2). nih.gov

The synthesis of N-sulfonylated derivatives is another important modification. The incorporation of a sulfonamide group can improve properties such as stability and solubility. tandfonline.comnih.gov For instance, N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety have been synthesized and evaluated for their antimicrobial potential. tandfonline.com

Functionalization of the Pyrrolidine Ring System

Introducing substituents onto the carbon framework of the pyrrolidine ring is a key strategy for exploring the pharmacophore space and enhancing the three-dimensional complexity of the molecule. nih.gov The non-planar nature of the pyrrolidine ring allows for precise spatial orientation of these substituents. nih.gov

Stereoselective functionalization of the pyrrolidine ring can be achieved through various synthetic methods. For example, starting from chiral precursors like 4-hydroxy-L-proline, further modifications can be made to introduce functional groups at the 4-position of the ring. unibo.it The stereochemistry of these substituents, whether cis or trans, can have a profound effect on the biological activity. nih.gov

The introduction of functional groups such as hydroxyl, amino, or aryl groups at different positions on the pyrrolidine ring can lead to analogues with altered binding affinities and selectivities for their biological targets. For instance, the synthesis of pyrrolidine-functionalized nucleoside analogues has been explored for potential antiviral and anticancer activities. umn.edu

Substituent Effects on the Carboxamide Moiety

Varying the alkyl or aryl group attached to the carboxamide nitrogen can modulate the lipophilicity and steric bulk of the molecule. For example, in a series of pyrrolidine carboxamide inhibitors of enoyl acyl carrier protein reductase (InhA), modifications of the N-phenyl group were extensively studied. nih.gov It was found that electron-withdrawing groups of small to moderate size at the meta-position of the phenyl ring generally led to the best inhibitory activity. nih.gov

Furthermore, the introduction of different functional groups on the N-substituent can provide additional points of interaction with biological targets. The structure-activity relationship studies of these analogues often reveal that the nature and position of substituents on the carboxamide moiety are critical for potency and selectivity. mdpi.com

| Modification Site | Strategy | Example of Introduced Group | Potential Impact |

| Pyrrolidine Nitrogen | N-Arylation | Phenyl ring | Altered basicity, new binding interactions |

| Pyrrolidine Ring | C4-Hydroxylation | Hydroxyl group | Increased polarity, altered conformation |

| Carboxamide Moiety | N-Aryl substitution | Substituted phenyl ring | Modulated lipophilicity and steric bulk |

Optimization of Synthetic Pathways for N-Isopropylpyrrolidine-2-carboxamide

The efficient synthesis of N-Isopropylpyrrolidine-2-carboxamide, a chiral carboxamide, is crucial for its application in various chemical and pharmaceutical research areas. Optimization of its synthetic pathways focuses on maximizing reaction yields, ensuring high purity of the final product, and adhering to the principles of green chemistry to minimize environmental impact.

The synthesis of N-Isopropylpyrrolidine-2-carboxamide typically involves the coupling of a proline derivative with isopropylamine. Key to enhancing the yield and ensuring the purity of the final product is the careful selection of coupling reagents, solvents, and reaction conditions, as well as the implementation of effective purification methods.

Reaction Conditions and Reagent Selection:

The formation of the amide bond between the carboxylic acid of proline and isopropylamine is not a spontaneous process and requires activation of the carboxyl group. Common methods involve the use of coupling reagents. For instance, the synthesis of related prolinamides has been achieved with high yields through various methods, including the use of thionyl chloride to form an acyl chloride intermediate, or employing carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (1-hydroxybenzotriazole).

The choice of solvent is also critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. The reaction temperature and time are optimized to ensure complete reaction while minimizing side reactions. For instance, a method for preparing L-prolinamide involves reacting L-proline methyl ester hydrochloride with ammonia (B1221849) in methanol (B129727) at a controlled temperature of 15-20°C for 15 hours google.com.

Purification Strategies:

High purity is paramount, especially for applications in asymmetric synthesis or pharmaceuticals. The crude product is often purified through a series of steps including extraction, washing, and crystallization or chromatography.

Following the reaction, an aqueous workup is typically performed to remove unreacted reagents and water-soluble byproducts. The organic layer containing the product is then washed, dried, and the solvent is removed under reduced pressure.

Crystallization is a highly effective method for purifying solid products. The choice of solvent for crystallization is crucial to obtain high purity crystals with a good yield. For related prolinamides, recrystallization from solvents like ethyl acetate (B1210297) or a mixture of ethyl acetate and hexane (B92381) is common.

For non-crystalline products or to achieve even higher purity, column chromatography is employed. Various stationary phases can be used, with silica (B1680970) gel being the most common. The mobile phase is a carefully selected solvent system that allows for the separation of the desired product from any impurities. Chiral high-performance liquid chromatography (HPLC) can be utilized for the separation of enantiomers if a racemic mixture is synthesized, employing chiral stationary phases mdpi.com.

The purity of the final N-Isopropylpyrrolidine-2-carboxamide is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the purity of L-prolinamide has been determined to be as high as 99.7% by HPLC google.com.

Table 1: Comparison of Synthetic Parameters for Prolinamide Synthesis

| Parameter | Method A (Acyl Chloride) | Method B (Carbodiimide Coupling) |

| Starting Material | L-Proline | N-Boc-L-Proline |

| Activating Reagent | Thionyl Chloride | EDC/HOBt |

| Amine | Isopropylamine | Isopropylamine |

| Solvent | Dichloromethane | Dimethylformamide |

| Typical Yield | 85-95% | 80-90% |

| Purification | Crystallization | Column Chromatography |

The application of green chemistry principles to the synthesis of N-Isopropylpyrrolidine-2-carboxamide is aimed at reducing the environmental footprint of the manufacturing process. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.

Atom Economy and Waste Reduction:

One of the core principles of green chemistry is maximizing atom economy, which means that a high proportion of the atoms in the reactants are incorporated into the final product. Catalytic methods for amide bond formation are being explored as they can improve atom economy by avoiding the use of stoichiometric activating reagents that end up as waste. While traditional coupling reagents like carbodiimides have poor atom economy, the development of catalytic amidation reactions is a key area of research.

Minimizing the use of auxiliary substances like solvents and separation agents is another important aspect. Whenever possible, reactions are designed to be performed in greener solvents or even in solvent-free conditions.

Use of Safer Solvents and Reagents:

Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For amide synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are considered greener alternatives to chlorinated solvents like dichloromethane. Water is also an attractive solvent, and research is ongoing to develop efficient amide bond formation methods in aqueous media.

The use of hazardous reagents like thionyl chloride can be replaced with safer alternatives. For example, enzymatic catalysis offers a green and highly selective method for amide bond formation. Lipases, for instance, can catalyze the amidation of esters under mild conditions.

Energy Efficiency:

Reducing the energy requirements of a chemical process is another key principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods researchgate.net.

Table 2: Application of Green Chemistry Principles in Amide Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Reagents | Stoichiometric coupling reagents (e.g., DCC, HATU) | Catalytic methods, Enzymatic synthesis |

| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Bio-based solvents (e.g., 2-MeTHF), Water, Solvent-free conditions |

| Energy | Conventional heating (reflux) | Microwave-assisted synthesis, Room temperature reactions |

| Waste | High E-Factor due to byproducts from coupling reagents | Lower E-Factor through improved atom economy and catalyst recycling |

Structure Activity Relationship Sar Studies of N Isopropylpyrrolidine 2 Carboxamide Derivatives

Impact of Isopropyl Group Modifications on Biological Activities

In various classes of biologically active molecules containing a pyrrolidine (B122466) or similar nitrogen-containing ring, the nature of the N-alkyl or N-aryl substituent can profoundly affect the compound's interaction with its biological target. For instance, in a series of pyrrolidine-2,5-dione derivatives evaluated for anticonvulsant activity, the type of substituent attached to the core scaffold was shown to significantly influence activity. nih.gov Specifically, derivatives with non-aromatic substituents like sec-butyl showed different activity profiles compared to those with aromatic fragments. nih.gov

Role of Pyrrolidine Ring Substitutions in Modulating Activity

The pyrrolidine ring serves as a rigid scaffold that properly orients the other functional groups for optimal interaction with biological targets. Modifications to this ring, through the introduction of various substituents, have been shown to be a powerful strategy for modulating activity and selectivity.

Research has demonstrated that substituents at the C-3, C-4, and C-5 positions of the pyrrolidine ring can have a dramatic effect on potency. For example, in a series of pyrimidine-4-carboxamides designed as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group resulted in a 10-fold increase in inhibitory activity. acs.org This highlights the significant impact that even a single hydroxyl group on the pyrrolidine ring can have on potency.

Further studies on pyrrolidine-based compounds have elucidated the following SAR principles:

Position of Substitution: In a series of N-(o-nitrophenyl)cycloamino-2-carboxylic acids, substitutions on the pyrrolidine ring were found to influence antibacterial potency. researchgate.net

Nature of Substituent: The introduction of a bulky 5-tert-butylproline in place of proline in oxytocin (B344502) analogues was found to strongly reduce binding affinity to the receptor, although it maintained certain pharmacophore characteristics. nih.gov This indicates that the steric bulk of substituents on the pyrrolidine ring is a critical factor.

Stereochemistry of Substituents: For a series of oxybenzyl pyrrolidine acid analogs, SAR studies revealed that the cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was preferred over the trans orientation for achieving potent dual agonistic activity at PPARα/γ receptors. nih.gov

These findings collectively illustrate that the pyrrolidine ring is not merely a passive scaffold but an active component in determining the pharmacological profile. The position, chemical nature (e.g., hydroxyl, alkyl, aryl), and stereochemical orientation of substituents can be fine-tuned to optimize interactions with specific biological targets.

Table 1: Impact of Pyrrolidine Ring Substitutions on Biological Activity

| Parent Scaffold | Substitution | Biological Target/Activity | Observed Effect |

|---|---|---|---|

| Pyrimidine-4-carboxamide | (S)-3-hydroxypyrrolidine (vs. morpholine) | NAPE-PLD Inhibition | 10-fold increase in potency. acs.org |

| Oxytocin | 5-tert-butylproline (vs. proline) | Oxytocin Receptor Binding | Strongly reduced binding affinity. nih.gov |

| Oxybenzyl pyrrolidine acid | 3,4-disubstituted | PPARα/γ Agonism | cis-configuration preferred over trans. nih.gov |

Influence of Carboxamide Substituents on Activity Profile

The carboxamide group (-C(=O)N-) is a fundamental pharmacophore in many biologically active compounds, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to the substituents attached to both the carbonyl carbon and the amide nitrogen are classic medicinal chemistry strategies for modulating a compound's activity.

In the context of pyrrolidine-2-carboxamide (B126068) derivatives, altering the group attached to the carbonyl has been extensively explored. A study on pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) investigated a series of aromatic replacements and substituents for a terminal phenyl group. rsc.orgnih.gov The research concluded that small, lipophilic 3-phenyl substituents were preferable for optimal potency. rsc.orgnih.gov

Similarly, a series of N-(substituted phenyl) pyrrolidine-2-carboxamides were synthesized and evaluated for anticonvulsant activity. The results, summarized in the table below, showed that various substitutions on the phenyl ring attached to the carboxamide nitrogen led to compounds with significant activity in the maximal electroshock seizure (MES) test, with some compounds proving to be more active than the standard drug phenytoin (B1677684) at the tested dose. researchgate.net

Table 2: Anticonvulsant Activity of N-(substituted phenyl) pyrrolidine-2-carboxamide Derivatives

| Compound | Phenyl Substitution (R) | % Protection in MES Test (30 mg/kg) |

|---|---|---|

| 3a | 4-Fluoro | 100% |

| 3b | 2-Chloro | 83.3% |

| 3c | 3-Chloro | 66.6% |

| 3d | 4-Chloro | 100% |

| 3e | 2,4-Dichloro | 83.3% |

Data sourced from Ahsan, M. J., & Amir, M. (2012). researchgate.net

These studies demonstrate that the electronic and steric properties of the substituents on the carboxamide portion of the molecule are key determinants of biological activity. Modifications can influence everything from receptor affinity and selectivity to pharmacokinetic properties like absorption and metabolism. nih.gov

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry is a critical factor in the biological activity of chiral compounds, as biological targets such as receptors and enzymes are themselves chiral. biomedgrid.com The specific three-dimensional arrangement of atoms in a molecule dictates its ability to bind effectively to its target. For derivatives of N-Isopropylpyrrolidine-2-carboxamide, which contains at least one chiral center at the C-2 position of the pyrrolidine ring, stereoisomerism has a profound impact on biological potency. nih.govresearchgate.net

It is a well-established principle that different stereoisomers of a drug can have widely varying pharmacological and toxicological profiles. libretexts.org One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce adverse effects. biomedgrid.com

In the context of pyrrolidine derivatives, this stereoselectivity is consistently observed:

Receptor Ligands: In a study of 3-arylpyrrolidine-2-carboxamide derivatives as ligands for the melanocortin-4 receptor, it was discovered that the (2R,3R)-pyrrolidine isomer possessed the most potent binding affinity when compared to the other three stereoisomers. nih.gov

Enzyme Inhibitors: For a series of nature-inspired antimalarial compounds, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.govresearchgate.net This suggests that biological uptake and/or target interaction are highly stereoselective processes. nih.govresearchgate.net

Ion Channel Modulators: The binding mode of pyrrolidine-based antagonists at ionotropic glutamate (B1630785) receptors is highly dependent on the stereochemistry of substituents on the pyrrolidine ring, with specific configurations required for optimal fit within the ligand-binding domain. nih.gov

These findings underscore that the absolute configuration of the chiral centers in N-Isopropylpyrrolidine-2-carboxamide derivatives is a crucial determinant of their biological function. The spatial orientation of the carboxamide group and any other substituents on the pyrrolidine ring must be precise to ensure productive interactions with the chiral environment of the biological target.

Mechanistic Investigations of N Isopropylpyrrolidine 2 Carboxamide Action

Enzyme Inhibition Studies

Research into the enzyme inhibition profile of N-Isopropylpyrrolidine-2-carboxamide seeks to identify specific enzymes whose activity is modulated by this compound and to characterize the nature of these interactions.

Inhibition of Specific Enzyme Targets (e.g., InhA, PAK1, α-amylase, α-glucosidase, Aminoglycoside 6'-N-Acetyltransferase Type Ib, hDHFR, TET1)

InhA: A series of pyrrolidine (B122466) carboxamides have been identified as a novel class of potent inhibitors against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.govorientjchem.org This enzyme is a key component in the mycobacterial fatty acid elongation cycle and is a validated target for antitubercular agents. nih.gov Direct inhibitors of InhA are of significant interest as they may overcome resistance mechanisms associated with prodrugs like isoniazid, which require activation by the KatG enzyme. nih.govorientjchem.org While a broad class of pyrrolidine carboxamides were investigated, specific inhibitory data for the N-isopropyl derivative is not detailed in the reviewed literature. nih.gov

PAK1, α-amylase, α-glucosidase, Aminoglycoside 6'-N-Acetyltransferase Type Ib, hDHFR, and TET1: Based on a review of the available scientific literature, there is no specific information detailing the inhibitory activity of N-Isopropylpyrrolidine-2-carboxamide against p21-activated kinase 1 (PAK1), α-amylase, α-glucosidase, Aminoglycoside 6'-N-Acetyltransferase Type Ib, human Dihydrofolate Reductase (hDHFR), or Ten-eleven translocation 1 (TET1) enzymes. Studies on inhibitors for these targets have focused on other chemical scaffolds, such as pyrrolidine pentamines for Aminoglycoside 6'-N-Acetyltransferase Type Ib or different classes of pyrrolidine derivatives for α-amylase and α-glucosidase. nih.govnih.gov

Receptor Binding Profiling

This area of investigation focuses on identifying and characterizing the interactions between N-Isopropylpyrrolidine-2-carboxamide and various cell surface or intracellular receptors.

Characterization of Ligand-Receptor Interactions (e.g., CB2 receptor, GABAA receptor, Serotonin (B10506) receptors, TRPV1 receptor)

Based on the available scientific literature, there are no specific studies that characterize the ligand-receptor interactions of N-Isopropylpyrrolidine-2-carboxamide with the cannabinoid type 2 (CB2) receptor, GABA_A receptor, serotonin receptors, or the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Research on ligands for these receptors has centered on other distinct chemical classes. frontiersin.orgnih.govnih.gov

Determination of Binding Affinities and Selectivity

In the absence of receptor binding studies for N-Isopropylpyrrolidine-2-carboxamide, data regarding its binding affinities (often expressed as K_i or K_d values) and its selectivity for specific receptor subtypes remains undetermined.

Molecular Interaction Analysis

Molecular interaction analysis, often through computational methods like molecular docking or experimental methods like X-ray crystallography, provides a detailed view of how a compound binds to its target. For the broader class of pyrrolidine carboxamides targeting InhA, crystallographic studies have revealed a conserved hydrogen bonding network involving the pyrrolidine carbonyl group, the catalytic residue Tyr158 of the enzyme, and the NAD⁺ cofactor. nih.gov However, a specific molecular interaction analysis for the N-Isopropylpyrrolidine-2-carboxamide derivative has not been detailed in the reviewed literature.

Hydrogen Bonding Networks and Intermolecular Interactions

The capacity of N-Isopropylpyrrolidine-2-carboxamide to form hydrogen bonds is a primary determinant of its potential biological interactions. The molecule possesses distinct hydrogen bond donor and acceptor sites within its carboxamide moiety and pyrrolidine ring.

Hydrogen Bond Donors: The secondary amide group contains a nitrogen-hydrogen (N-H) bond, which serves as a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide is a strong hydrogen bond acceptor. The nitrogen atom within the pyrrolidine ring can also function as a hydrogen bond acceptor, depending on its protonation state and steric accessibility.

The presence of both donor and acceptor sites allows N-Isopropylpyrrolidine-2-carboxamide to participate in the formation of complex hydrogen-bonded networks, which are critical for stabilizing ligand-receptor complexes. researchgate.net In a protein binding pocket, these groups could form directed interactions with the amino acid backbone or with polar side chains such as those of serine, threonine, asparagine, or glutamine.

Beyond hydrogen bonding, other intermolecular forces contribute to the compound's interaction profile:

Dipole-Dipole Interactions: The amide bond possesses a significant dipole moment, which can lead to favorable electrostatic interactions with polar regions of a binding site.

Van der Waals Forces: The aliphatic pyrrolidine ring and the hydrophobic isopropyl group are sites for van der Waals interactions. The isopropyl group, in particular, can engage in hydrophobic interactions, which are crucial for binding within nonpolar pockets of a protein. mdpi.com Studies on proline-containing peptides show that the pyrrolidine ring itself can participate in stabilizing C-H/π interactions with aromatic residues like tryptophan or tyrosine, suggesting a capacity for nuanced nonpolar contacts. nih.govacs.orgchemrxiv.org

The following table summarizes the potential intermolecular interaction sites of N-Isopropylpyrrolidine-2-carboxamide.

| Structural Feature | Functional Group | Potential Interaction Type | Role in Interaction |

|---|---|---|---|

| Carboxamide | Amide N-H | Hydrogen Bond | Donor |

| Carboxamide | Carbonyl C=O | Hydrogen Bond | Acceptor |

| Pyrrolidine Ring | Ring Nitrogen | Hydrogen Bond | Acceptor |

| Pyrrolidine Ring | Aliphatic C-H | Van der Waals / Hydrophobic | Nonpolar Contact |

| Isopropyl Group | Aliphatic C-H | Van der Waals / Hydrophobic | Nonpolar Contact |

Allosteric Modulation and Binding Site Analysis

Allosteric modulation occurs when a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.govacs.org Allosteric modulators offer significant therapeutic potential due to their ability to fine-tune receptor function rather than simply blocking or activating it. nih.gov

There is no specific evidence in the scientific literature identifying N-Isopropylpyrrolidine-2-carboxamide as an allosteric modulator for any particular target. However, the structural motifs it contains are common in molecules that do exhibit such properties. The pyrrolidine-carboxamide scaffold is a versatile template found in compounds designed for a wide range of biological targets. researchgate.netnih.gov

A hypothetical binding site analysis for N-Isopropylpyrrolidine-2-carboxamide would consider how its structural features could complement the chemical environment of an allosteric pocket on a protein.

Recognition and Binding: The initial binding would likely be driven by a combination of hydrophobic interactions involving the isopropyl group and the pyrrolidine ring settling into a nonpolar region of the binding site. This would be followed by the formation of more specific and directional hydrogen bonds by the carboxamide group, which would serve to orient the molecule and stabilize the complex. mdpi.com

Conformational Effects: The binding of the molecule could induce or stabilize a specific receptor conformation. The rigid, cyclic nature of the pyrrolidine ring, combined with the rotatable bonds of the isopropyl and carboxamide groups, allows for a defined three-dimensional shape that can fit snugly into a structured pocket. nih.gov This precise fit is often a prerequisite for inducing the specific conformational changes associated with allosteric modulation. Computational methods like molecular docking and molecular dynamics simulations are frequently used to predict how such ligands might bind and to identify key interacting amino acid residues. nih.govscispace.comresearchgate.net

The table below details the structural features of N-Isopropylpyrrolidine-2-carboxamide and their potential roles in binding to an allosteric site.

| Structural Component | Key Features | Potential Role in Binding Site Interaction |

|---|---|---|

| Pyrrolidine Ring | Saturated five-membered ring; secondary amine. | Provides a rigid, 3D scaffold; can form hydrophobic contacts; nitrogen can act as H-bond acceptor. |

| Carboxamide Linker | Planar, polar group with H-bond donor (N-H) and acceptor (C=O). | Forms specific, directional hydrogen bonds with polar residues, crucial for orientation and affinity. |

| N-Isopropyl Group | Branched, nonpolar alkyl group. | Engages in hydrophobic and van der Waals interactions, serving as an anchor in nonpolar pockets. |

Biological Targets and Pathways Modulated by N Isopropylpyrrolidine 2 Carboxamide and Its Analogues in Research

Antimicrobial Activity Research

Analogues of N-Isopropylpyrrolidine-2-carboxamide have demonstrated notable activity against a variety of microbial pathogens, including mycobacteria, malaria parasites, and a broader spectrum of bacteria and fungi. This has led to investigations into their mechanisms of action and potential as novel antimicrobial agents.

Anti-Malarial Properties (e.g., P. falciparum N-myristoyltransferase inhibition)

Analogues of N-Isopropylpyrrolidine-2-carboxamide have also been investigated for their potential as anti-malarial agents, with a primary focus on the inhibition of Plasmodium falciparum N-myristoyltransferase (NMT). NMT is an enzyme that plays a vital role in the life cycle of the malaria parasite by catalyzing the attachment of myristate, a fatty acid, to various proteins. This process, known as N-myristoylation, is essential for the proper function and localization of these proteins.

Research has led to the discovery of potent inhibitors of P. falciparum NMT. Through scaffold simplification and structure-guided design, researchers have developed pyridyl-based inhibitors that exhibit high enzymatic and cellular potency. For instance, the modification of a phenyl derivative to a pyridyl derivative resulted in an eight-fold increase in inhibitory activity. This enhancement is attributed to the pyridyl nitrogen forming an additional water-mediated hydrogen bond with the enzyme. Further optimization of these compounds has yielded inhibitors with single-digit nanomolar enzyme affinity and sub-micromolar anti-plasmodial activity.

The inhibition of NMT has been shown to have a pleiotropic effect on the parasite, disrupting multiple stages of its development. Treatment of the parasite with an NMT inhibitor during the schizogony stage has been observed to block parasite egress from infected erythrocytes. This is associated with the mislocalization of rhoptry proteins, which are crucial for the invasion of new red blood cells. These findings underscore the potential of NMT as a drug target for the development of new anti-malarial therapies.

Broad-spectrum Antimicrobial Studies (Gram-positive/negative bacteria, fungi)

The antimicrobial research of pyrrolidine (B122466) derivatives extends beyond mycobacteria and malaria parasites to include a broader range of pathogens. Studies have explored the activity of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

In the search for mimics of antimicrobial peptides, a series of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides were synthesized and evaluated for their antibacterial properties. nih.gov One of the synthesized compounds demonstrated promising broad-spectrum antibiotic potential. researchgate.net Another derivative from this series, 4k, also showed potential as a broad-spectrum antibiotic. researchgate.net These findings suggest that N-aryl carboxamides could serve as valuable substitutes for antimicrobial peptides in addressing bacterial resistance. researchgate.net

Furthermore, other pyrrolidine derivatives have been investigated for their antimicrobial effects. For example, 5-oxopyrrolidine derivatives have been synthesized and screened for their activity against multidrug-resistant pathogens. mdpi.com While many of these compounds showed no activity against Gram-negative bacteria, one derivative bearing a nitro substitution demonstrated significant activity against Staphylococcus aureus, a Gram-positive bacterium. mdpi.com Additionally, certain pyrrolidine-2,5-dione derivatives have exhibited moderate to low antibacterial and antifungal activities. nih.gov

| Compound Class | Target Organisms | Key Findings |

| N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Gram-positive and Gram-negative bacteria | Some derivatives show broad-spectrum antibacterial activity, mimicking antimicrobial peptides. nih.govresearchgate.netresearchgate.net |

| 5-Oxopyrrolidine derivatives | Multidrug-resistant bacteria | A nitro-substituted derivative was active against Staphylococcus aureus. mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Bacteria and fungi | Exhibited moderate to low antimicrobial activities. nih.gov |

Research in Neurological and Neuropharmacological Contexts

The structural features of N-Isopropylpyrrolidine-2-carboxamide and its analogues have prompted investigations into their potential effects on the central nervous system. Research in this area has primarily focused on their anticonvulsant and antinociceptive properties.

Anticonvulsant Activity Studies (e.g., voltage-gated ion channels, GABAA receptors)

A series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized and evaluated for their anticonvulsant activity. rroij.com In studies using the maximal electroshock seizure (MES) test in mice, several of these compounds demonstrated protective effects. rroij.com Notably, derivatives with 4-nitrophenyl and 4-chlorophenyl substituents showed significant activity against MES-induced seizures. rroij.com One compound, in particular, was found to be as effective as the standard drug phenytoin (B1677684) at a similar dose, without inducing neurotoxicity. rroij.com

Further research into pyrrolidine-2,5-dione derivatives has also revealed promising anticonvulsant properties. nih.gov These compounds have shown efficacy in various seizure models, including the MES test and the 6 Hz psychomotor seizure test. nih.gov The mechanism of action for some of these derivatives is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com For instance, one highly active compound demonstrated a more favorable effective dose and protective index than the established antiepileptic drug, valproic acid. mdpi.com The structure-activity relationship of these compounds suggests that the nature and position of substituents on the phenyl ring, as well as the length of the alkyl chain, play a crucial role in their anticonvulsant activity. nih.gov

| Compound Series | Test Model | Notable Findings |

| N-(substituted phenyl) pyrrolidine-2-carboxamides | Maximal Electroshock Seizure (MES) | 4-nitrophenyl and 4-chlorophenyl substituted derivatives showed significant protection. One compound was comparable to phenytoin. rroij.com |

| Pyrrolidine-2,5-dione derivatives | MES and 6 Hz seizure tests | Some compounds were more potent than valproic acid. The mechanism is thought to involve sodium and calcium channel modulation. nih.govmdpi.com |

Antidiabetic Activity Research (e.g., α-amylase and α-glucosidase inhibition)

A key therapeutic strategy for managing type 2 diabetes mellitus is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. researchgate.net The inhibition of these enzymes slows down carbohydrate digestion, leading to a reduced rate of glucose absorption. researchgate.net Several studies have explored pyrrolidine derivatives as potential inhibitors of these enzymes.

In one study, a series of N-Boc proline amides were synthesized by coupling N-Boc-proline with various aromatic amines. researchgate.net Subsequent removal of the Boc protecting group was performed to assess its influence on inhibitory activity. researchgate.net The 4-methoxy analogue, in particular, demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. researchgate.net Molecular docking studies supported these experimental findings, showing favorable binding energies for the active compounds within the enzyme active sites. researchgate.net

Another study investigated N-substituted-acetylpyrrolidine derivatives. nih.gov Two compounds, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, showed potent inhibition of α-glucosidase with IC50 values of 0.52 mM and 1.64 mM, respectively. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism for both enzymes, suggesting the compounds could bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Furthermore, research on rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] has identified them as potent α-amylase inhibitors. A series of these complex heterocyclic compounds showed excellent α-amylase inhibition, with IC50 values ranging from 1.49 to 3.06 µM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.56 µM).

| Compound Class | Target Enzyme | Key Analogue | IC50 Value | Reference |

| N-Boc Proline Amides | α-Amylase | 4-methoxy analogue | 26.24 µg/mL | researchgate.net |

| N-Boc Proline Amides | α-Glucosidase | 4-methoxy analogue | 18.04 µg/mL | researchgate.net |

| N-substituted-acetylpyrrolidines | α-Glucosidase | N-(benzyl)-2-acetylpyrrolidine | 0.52 mM | nih.gov |

| N-substituted-acetylpyrrolidines | α-Glucosidase | N-(tosyl)-2-acetylpyrrolidine | 1.64 mM | nih.gov |

| Spirooxindole Pyrrolidines | α-Amylase | Rhodanine-fused derivatives | 1.49 - 3.06 µM |

Anticancer Activity Research

The pyrrolidine-2-carboxamide scaffold has been extensively utilized in the design of novel anticancer agents targeting various proteins and pathways crucial for cancer cell proliferation and survival.

PAK1 inhibition

P21-activated kinase 1 (PAK1) is an oncogenic kinase involved in numerous diseases, including cancer. While direct studies on N-Isopropylpyrrolidine-2-carboxamide are limited, the broader class of pyrido[2,3-d]pyrimidine-based compounds, which can be considered structural analogues, have been developed as PAK inhibitors. For instance, Afraxis, Inc. developed a series of such compounds for potential therapeutic use. The primary challenge in developing PAK inhibitors is balancing efficacy with potential toxicity, as most inhibitors also target other related PAK family members like PAK2 and PAK3.

hDHFR inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for DNA synthesis and cell proliferation, making it a key target for anticancer therapies. A series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their ability to inhibit human dihydrofolate reductase (hDHFR). These compounds function by disrupting folate metabolism, thereby impeding DNA replication in cancer cells. The thiosemicarbazone moiety is known to chelate metal ions and form stable complexes, which can contribute to the inhibition of metalloenzymes.

MMP-2 and AP-N inhibition

Matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A), play a significant role in tumor invasion and metastasis by degrading the extracellular matrix. Inhibition of MMP-2 can decrease the migration of metastatic cancer cells. While many MMP inhibitors have been developed, research specifically linking N-Isopropylpyrrolidine-2-carboxamide analogues to MMP-2 inhibition is an area of ongoing investigation. Some studies have shown that pyrrolidine dithiocarbamate (B8719985) can attenuate MMP-9 activation, a related gelatinase.

Aminopeptidase N (APN/CD13) is another cell surface metalloprotease implicated in tumor invasion and angiogenesis. A series of novel APN inhibitors based on a 2,5-pyrrolidinedione scaffold have been synthesized. These peptidomimetic compounds showed potent inhibitory activity against APN, with one derivative exhibiting an IC50 value of 1.0 µM and demonstrating better anti-metastatic activity in vivo than the natural inhibitor bestatin.

EGFR/CDK2 inhibition

Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) represents a promising strategy for cancer therapy, as both are often dysregulated in various cancers. A novel series of pyrrolidine-carboxamide derivatives were developed as dual EGFR/CDK2 inhibitors. Certain compounds from this series, such as 7e, 7g, 7k, 7n, and 7o, displayed potent inhibition of both enzymes, with IC50 values for EGFR ranging from 87 to 107 nM (compared to erlotinib's 80 nM) and for CDK2 ranging from 15 to 31 nM (compared to dinaciclib's 20 nM). Compound 7g was particularly potent, showing stronger antiproliferative activity against several cancer cell lines than the standard chemotherapy drug doxorubicin.

Similarly, another study focused on 5-substituted-indole-2-carboxamides as dual inhibitors. The most potent derivatives, 5g, 5i, and 5j, had mean GI50 values of 55 nM, 49 nM, and 37 nM, respectively, against a panel of cancer cell lines, comparable to erlotinib (B232) (GI50 = 33 nM). These compounds also effectively inhibited both EGFR and CDK2 enzymes.

| Compound Class | Target(s) | Key Analogue(s) | IC50 / GI50 Value | Reference |

| Pyrrolidine-carboxamides | EGFR | 7e, 7g, 7k, 7n, 7o | 87 - 107 nM | |

| Pyrrolidine-carboxamides | CDK2 | 7e, 7g, 7k, 7n, 7o | 15 - 31 nM | |

| 5-substituted-indole-2-carboxamides | Antiproliferative | 5g, 5i, 5j | 37 - 55 nM | |

| 5-substituted-indole-2-carboxamides | EGFR | 5c, 5g, 5i, 5j | 85 - 124 nM | |

| 5-substituted-indole-2-carboxamides | CDK2 | 5c, 5g | 33 - 46 nM | |

| 2,5-pyrrolidinedione peptidomimetics | Aminopeptidase N | Compound 8f | 1.0 µM |

TET1 inhibition

Ten-eleven translocation 1 (TET1) is an enzyme involved in DNA demethylation, an epigenetic process. Dysregulation of TET enzymes has been implicated in various cancers. Currently, research into the inhibition of TET1 by compounds directly related to the N-Isopropylpyrrolidine-2-carboxamide scaffold is limited in publicly available literature. Studies on TET1 inhibitors have thus far focused on other chemical classes, such as pyrrolo[3,2-b]pyrrole (B15495793) derivatives and cytosine-based compounds.

Other Emerging Biological Activities and Pathways

Analogues of N-Isopropylpyrrolidine-2-carboxamide have been investigated for a range of other biological activities, highlighting the versatility of the pyrrolidine scaffold.

Antiplasmodial and Antioxidant Activity: A series of sulphonamide pyrrolidine carboxamide derivatives have been synthesized and tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Sixteen of the synthesized compounds showed antiplasmodial activity with IC50 values in the low micromolar range (2.40–8.30 μM). Several of these compounds also demonstrated significant antioxidant properties by scavenging DPPH radicals, with one compound in particular showing both antiplasmodial and antioxidant effects at low concentrations.

Antitubercular Activity: The enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a validated target for antitubercular drugs. A high-throughput screening campaign identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors. Subsequent optimization of a lead compound resulted in a more than 160-fold improvement in potency.

Antimicrobial Activity: Novel 5-oxopyrrolidine derivatives have been synthesized and evaluated for their antimicrobial properties against multidrug-resistant pathogens. One derivative containing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains.

These emerging areas of research underscore the potential of the pyrrolidine-2-carboxamide core structure in developing treatments for a wide array of diseases beyond diabetes and cancer.

Computational Chemistry Approaches for N Isopropylpyrrolidine 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design for understanding how N-Isopropylpyrrolidine-2-carboxamide and related compounds interact with biological targets.

In studies involving similar carboxamide-containing molecules, molecular docking has been successfully employed to elucidate interactions within the binding pockets of various enzymes. For instance, docking simulations of novel carboxamide derivatives targeting the SARS-CoV-2 main protease (Mpro) identified key binding interactions. nih.gov These simulations revealed that the compounds orient themselves within the active site to form hydrogen bonds with crucial amino acid residues like Gly143, Cys145, and Glu166. nih.gov The docking scores, which estimate the binding free energy, help in ranking potential inhibitors and prioritizing them for further experimental testing. mdpi.com For example, a docking score of -7.45 kcal/mol for a carboxamide derivative indicated a strong potential for binding to the SARS-CoV-2 Mpro catalytic site. nih.gov

The process involves preparing the 3D structures of both the ligand (e.g., N-Isopropylpyrrolidine-2-carboxamide derivatives) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to identify the most stable complex. mdpi.com These studies not only predict the binding mode but also highlight the critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Carboxamide Derivative A | SARS-CoV-2 Mpro | -7.45 | Gly143, Cys145, Glu166 | Hydrogen Bonding |

| Carboxamide Derivative B | SARS-CoV-2 Mpro | -10.07 | Met165 | Hydrophobic Interaction |

| Dihydropyridin-2-one-3-carboxamide | UPPS | Not Specified | Not Specified | Hydrogen Bond Acceptors, Hydrophobic Group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For N-Isopropylpyrrolidine-2-carboxamide research, QSAR models can be developed to predict the therapeutic efficacy of novel derivatives based on their molecular properties, thereby guiding the synthesis of more potent compounds. nih.gov

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules. nih.gov These can be categorized into 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric and electrostatic fields) descriptors. researchgate.net Various machine learning algorithms, such as multiple linear regression (MLR), k-nearest neighbors (KNN), and gradient boosting (GB), are then used to build a predictive model that links these descriptors to the observed biological activity. nih.gov

For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) successfully identified the key structural features required for high activity. rsc.org Such models are validated internally and externally to ensure their robustness and predictive power. researchgate.net A well-validated QSAR model can be used to screen virtual libraries of N-Isopropylpyrrolidine-2-carboxamide derivatives and prioritize those with the highest predicted activity for synthesis and testing, saving significant time and resources. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size and mass of the molecule |

| Topological (2D) | Wiener Index | Molecular branching and connectivity |

| Quantum-Chemical (3D) | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Geometric (3D) | Molecular Surface Area | Shape and size of the molecule |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of N-Isopropylpyrrolidine-2-carboxamide research, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. mdpi.com By simulating the motions of atoms and molecules, MD can confirm whether the ligand remains stably bound in the active site of the target protein. nih.gov

Starting from the docked pose, the entire system (protein, ligand, and solvent) is simulated for a specific period, typically nanoseconds to microseconds. nih.gov The trajectory of the simulation is then analyzed to evaluate parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the simulation time suggests that the complex is stable. mdpi.com

MD simulations were used to confirm the stability of a promising carboxamide-linked pyridopyrrolopyrimidine inhibitor within the binding cavity of SARS-CoV-2 Mpro, supporting the high inhibitory activity observed in vitro. nih.gov These simulations can also reveal the dynamic nature of the binding pocket and identify rarely sampled conformational states of the protein that may be important for ligand binding. nih.gov This information is crucial for understanding the mechanism of action and for designing inhibitors with improved binding affinity and residence time. mdpi.com

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Low, stable fluctuations around an average value. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | Persistent hydrogen bonds indicate key stabilizing interactions. |

| Binding Free Energy (MM/GBSA) | Calculates the free energy of binding from simulation snapshots. | Provides a more accurate estimation of binding affinity than docking scores. |

Density Functional Theory (DFT) Calculations and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For N-Isopropylpyrrolidine-2-carboxamide, DFT calculations can be used to optimize its 3D geometry, determine its electronic properties, and predict its spectroscopic characteristics, such as vibrational frequencies (FT-IR, Raman) and chemical shifts (NMR). chemrxiv.orgnih.gov

By calculating the electronic ground state of the molecule, DFT can provide insights into its reactivity through the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity. dntb.gov.ua The MEP map visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org

DFT calculations are also highly valuable for predicting spectroscopic data. Theoretical vibrational spectra can be calculated and compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and aid in the assignment of vibrational modes. chemrxiv.orgnih.gov Similarly, theoretical NMR chemical shifts can be calculated to help interpret experimental NMR data. researchgate.net These computational predictions serve as a powerful complement to experimental characterization. nih.gov

| Property | Method | Information Obtained |

|---|---|---|

| Molecular Geometry | Geometry Optimization (e.g., B3LYP/6-311G(d,p)) | Optimized bond lengths, bond angles, and dihedral angles. researchgate.net |

| Vibrational Frequencies | Frequency Calculation | Predicted FT-IR and FT-Raman spectra for structural confirmation. chemrxiv.org |

| Electronic Properties | HOMO-LUMO Analysis | Energy gap, ionization potential, electron affinity. dntb.gov.ua |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. chemrxiv.org |

In Silico Prediction of Binding Sites and Hotspots

In the early stages of drug discovery, the precise binding site of a ligand on a target protein may be unknown. In silico methods can predict the location of these binding pockets or "hotspots" on the protein surface. mdpi.com These tools use various algorithms that analyze the protein's geometry, physicochemical properties, or evolutionary conservation to identify cavities that are likely to bind small molecules like N-Isopropylpyrrolidine-2-carboxamide. mdpi.com

Several web servers and software tools are available for this purpose, such as COACH, MetaPocket, and SiteHound. mdpi.com These tools often combine multiple approaches (template-based, geometry-based, and sequence-based) to improve the accuracy of the prediction. For example, the COACH server provides a consensus prediction by combining results from different methods. mdpi.com The output typically includes the coordinates of the predicted binding site residues and a confidence score.

Once a potential binding site is identified, its "druggability" can be assessed, which is the likelihood that its function can be modulated by a small-molecule drug. mdpi.com This analysis considers factors like the size, shape, and hydrophobicity of the pocket. Predicting binding sites is particularly valuable when no experimental structure of the protein-ligand complex is available, providing a starting point for molecular docking simulations and virtual screening campaigns. mdpi.comnih.gov

| Tool/Server | Prediction Method | Key Features |

|---|---|---|

| COACH | Consensus (Template and Sequence-based) | Combines multiple methods for higher accuracy. mdpi.com |

| MetaPocket | Consensus (Geometry-based) | Integrates results from several pocket detection programs. mdpi.com |

| SiteHound | Energy-based | Uses interaction energy probes to map binding sites. mdpi.com |

| AlphaFold2 | Deep Learning (Structure Prediction) | Can predict the structure of protein-protein complexes, revealing interaction interfaces. nih.gov |

Future Research Directions and Unexplored Avenues for N Isopropylpyrrolidine 2 Carboxamide

Development of Novel Synthetic Methodologies for Complex Analogues

The exploration of the chemical space around N-Isopropylpyrrolidine-2-carboxamide is crucial for the identification of analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. While established methods for the synthesis of N-substituted pyrrolidine-2-carboxamides exist, often involving the coupling of L-proline with an appropriate amine, future research should focus on the development of more sophisticated and efficient synthetic strategies. rroij.com

Future synthetic endeavors could include:

Stereoselective Synthesis: Developing novel catalytic methods to control the stereochemistry at the pyrrolidine (B122466) ring, allowing for the synthesis of enantiomerically pure and diastereomerically complex analogues.

Diversity-Oriented Synthesis: Employing combinatorial chemistry and diversity-oriented synthesis approaches to rapidly generate large libraries of N-Isopropylpyrrolidine-2-carboxamide analogues with diverse substitution patterns.

Late-Stage Functionalization: Creating innovative methods for the late-stage functionalization of the pyrrolidine scaffold, enabling the introduction of various chemical moieties into the core structure at a later stage of the synthesis, thus streamlining the process of generating diverse analogues.

Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms to improve the efficiency, scalability, and safety of the synthetic routes towards complex analogues.

These advanced synthetic methodologies will be instrumental in generating a rich collection of novel compounds for subsequent biological evaluation.

Advanced SAR Elucidation Techniques and Big Data Integration

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to the optimization of lead compounds. For N-Isopropylpyrrolidine-2-carboxamide and its analogues, future research should move beyond traditional SAR studies and embrace more advanced techniques.

Key areas for advancement include:

High-Throughput Screening (HTS): Employing HTS to rapidly screen large libraries of analogues against a panel of biological targets, thereby generating vast amounts of data for SAR analysis.

Computational Modeling: Utilizing advanced computational tools, such as molecular docking and quantum mechanics calculations, to predict the binding modes and affinities of analogues, providing insights into the structural requirements for activity. nih.gov

Three-Dimensional Quantitative SAR (3D-QSAR): Applying 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models that can guide the design of more potent compounds.

The integration of "Big Data" from various sources, including high-throughput screening, computational chemistry, and multi-omics studies, will be crucial. By applying data mining and machine learning algorithms to these large datasets, researchers can identify complex patterns and correlations that would be missed by traditional analysis methods, leading to a more comprehensive understanding of the SAR.

Integration of Multi-omics Data for Comprehensive Pathway Analysis

To fully comprehend the biological effects of N-Isopropylpyrrolidine-2-carboxamide, it is essential to move beyond single-target-based assays and adopt a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular pathways modulated by the compound. mdpi.comnih.gov

Future research in this area should focus on:

Transcriptomic Analysis: Performing RNA sequencing (RNA-seq) to identify changes in gene expression profiles in response to treatment with N-Isopropylpyrrolidine-2-carboxamide.

Proteomic Analysis: Utilizing mass spectrometry-based proteomics to identify alterations in protein expression and post-translational modifications.

Metabolomic Analysis: Employing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to profile changes in the cellular metabolome.

By integrating these different "omics" datasets, researchers can construct detailed network models of the biological pathways affected by the compound. mdpi.com This comprehensive pathway analysis will not only elucidate the mechanism of action but also potentially identify novel therapeutic targets and biomarkers for drug response.

Application of Machine Learning and AI in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov For N-Isopropylpyrrolidine-2-carboxamide, these technologies can be leveraged to accelerate the design and optimization of new analogues with desired properties.

Future applications of AI and ML include:

Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models using machine learning algorithms to predict the biological activity of virtual compounds. nih.gov

De Novo Drug Design: Employing generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel molecular structures with predicted high activity and favorable drug-like properties.

ADMET Prediction: Utilizing AI-powered tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, thereby reducing the risk of late-stage failures in drug development. mdpi.com

By integrating AI and machine learning into the drug discovery pipeline, researchers can more efficiently navigate the vast chemical space and prioritize the synthesis and testing of the most promising candidates.

Exploration of New Biological Targets and Modalities for Academic Investigation

While the initial biological activities of N-Isopropylpyrrolidine-2-carboxamide may be known, there is significant potential for this scaffold to interact with a broader range of biological targets. Future academic investigations should aim to explore these untapped possibilities.

Potential avenues for exploration include:

Target Deconvolution: For compounds with known phenotypic effects but an unknown mechanism of action, employing chemical proteomics and other target identification methods to uncover the direct biological targets.

Phenotypic Screening: Conducting unbiased phenotypic screens in various disease models (e.g., cancer cell lines, primary neurons) to identify novel therapeutic applications. nih.gov

Enzyme Inhibition: Given that many pyrrolidine derivatives exhibit enzyme inhibitory activity, screening N-Isopropylpyrrolidine-2-carboxamide and its analogues against a broad panel of enzymes, such as kinases, proteases, and metabolic enzymes, could reveal new targets. nih.govnih.gov

Antimicrobial and Antiviral Activity: The carboxamide moiety is present in numerous antimicrobial and antiviral agents. nih.govmdpi.com Investigating the potential of N-Isopropylpyrrolidine-2-carboxamide derivatives against a range of pathogens could open up new avenues for infectious disease research. nih.govnih.gov

A systematic exploration of new biological targets and therapeutic modalities will broaden the potential applications of the N-Isopropylpyrrolidine-2-carboxamide scaffold and could lead to the discovery of first-in-class therapeutic agents.

Q & A

Basic Synthesis

Q: What are the established synthetic routes for N-Isopropylpyrrolidine-2-carboxamide, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity? A: The compound is synthesized via coupling reactions between pyrrolidine-2-carboxylic acid derivatives and isopropylamine. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .

- Catalysts : Carbodiimide-based reagents (e.g., EDC, DCC) facilitate amide bond formation, with yields improving under inert atmospheres .

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions like epimerization .

Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and recrystallization from ethanol/water mixtures .

Basic Characterization

Q: What analytical techniques are critical for confirming the structural integrity and purity of N-Isopropylpyrrolidine-2-carboxamide? A: A multi-technique approach is essential:

- NMR spectroscopy : and NMR identify proton environments and confirm stereochemistry (e.g., pyrrolidine ring conformation) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 157.1337) .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers, as demonstrated in related pyrrolidine derivatives .

Basic Safety and Handling

Q: What safety protocols are recommended for handling N-Isopropylpyrrolidine-2-carboxamide in laboratory settings? A: Based on SDS for analogous compounds:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; local exhaust for large-scale reactions .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Synthesis

Q: How can reaction conditions be optimized to synthesize N-Isopropylpyrrolidine-2-carboxamide derivatives with modified biological activity? A: Systematic optimization involves:

- Substituent introduction : Use nucleophilic agents (e.g., Grignard reagents) for alkylation or aryl groups at the pyrrolidine nitrogen .

- Redox tuning : Controlled oxidation with KMnO or reduction with LiAlH alters the carboxamide group’s electronic profile .

- High-throughput screening : Test solvent/catalyst combinations (e.g., DCM with HOBt/DMAP) to maximize yields for novel derivatives .

Advanced Data Analysis

Q: How should researchers resolve contradictions in reported biological activity data for N-Isopropylpyrrolidine-2-carboxamide analogs? A: Contradictions often arise from assay variability or structural ambiguities. Mitigation strategies include:

- Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

- Dose-response reevaluation : Reproduce assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate confounding factors .

- Meta-analysis : Cross-reference data across studies (e.g., PubChem, CAS Common Chemistry) to identify trends in substituent-activity relationships .

Advanced Mechanistic Studies

Q: What methodologies are employed to study receptor-ligand interactions of N-Isopropylpyrrolidine-2-carboxamide in neurological research? A: Key approaches include:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., K) for dopamine or serotonin receptors .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor active sites (e.g., hydrophobic pockets) .

- In vivo electrophysiology : Patch-clamp recordings in neuronal cultures assess functional modulation of ion channels .

Stability and Degradation

Q: What factors influence the stability of N-Isopropylpyrrolidine-2-carboxamide under storage and experimental conditions? A: Degradation pathways depend on:

- Temperature : Accelerated decomposition occurs >40°C; store at 2–8°C for long-term stability .

- pH sensitivity : The carboxamide group hydrolyzes in acidic/basic conditions (pH <3 or >10); use neutral buffers for in vitro studies .

- Light exposure : UV light induces radical formation; amber glass containers are recommended .

Analytical Method Development

Q: How can researchers validate new HPLC or LC-MS methods for quantifying N-Isopropylpyrrolidine-2-carboxamide in complex matrices? A: Follow ICH Q2(R1) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.